molecular formula C9H16N2O3 B13727590 (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate

Cat. No.: B13727590
M. Wt: 200.23 g/mol
InChI Key: XQCRHEUVOSVKAA-VURMDHGXSA-N
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Description

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acetamido group, a dimethylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with acetamide and dimethylamine under specific conditions. One common method is the asymmetric hydrogenation of the corresponding methyl ester, methyl (Z)-2-acetamido-3-(dimethylamino)acrylate, using rhodium catalysts with available amidophosphite ligands . This reaction is characterized by high enantioselectivity and complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetamido and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The acetamido and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications that affect their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group differentiates it from similar compounds and influences its solubility and interaction with other molecules.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate

InChI

InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12)/b8-6-

InChI Key

XQCRHEUVOSVKAA-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/NC(=O)C

Canonical SMILES

CCOC(=O)C(=CN(C)C)NC(=O)C

Origin of Product

United States

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